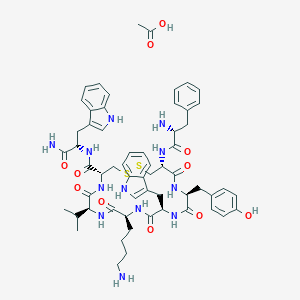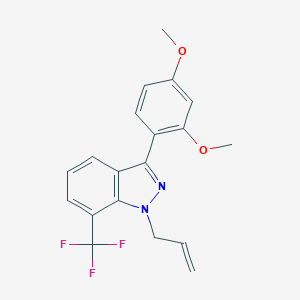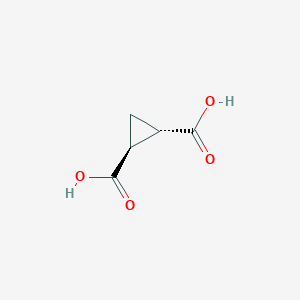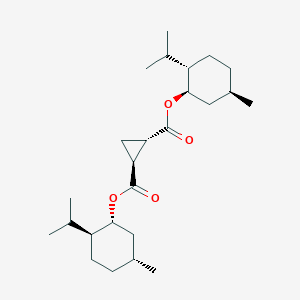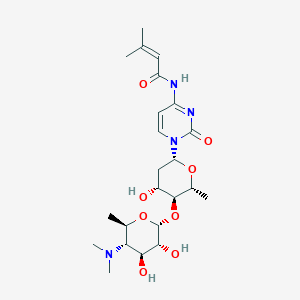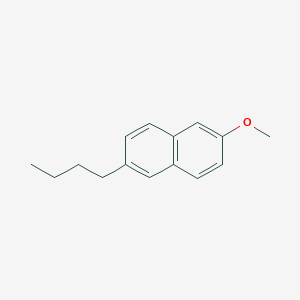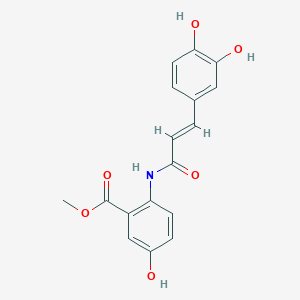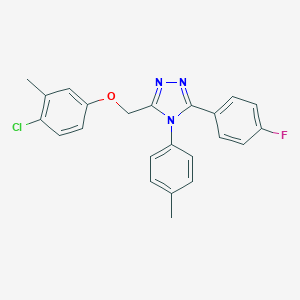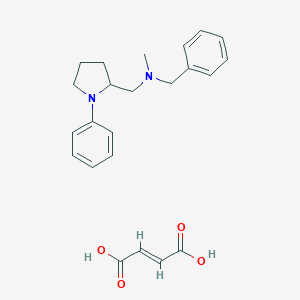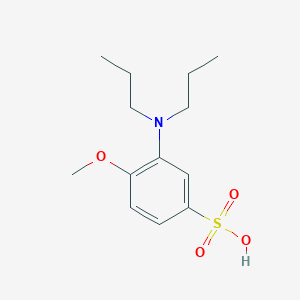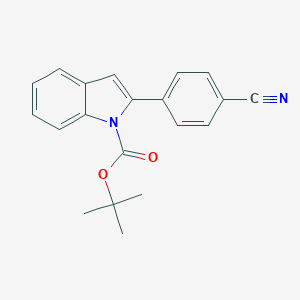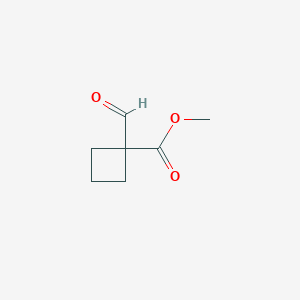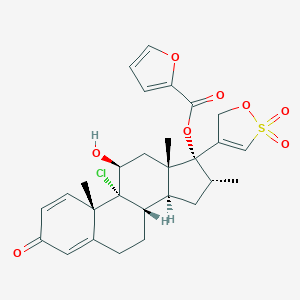
Flupyrsulfuron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flupyrsulfuron is a herbicide that belongs to the sulfonylurea family. It is used to control various weeds in agricultural fields, including broadleaf weeds and grasses. Flupyrsulfuron is known for its high efficacy and selectivity, making it a popular choice for farmers and growers.
Mecanismo De Acción
Flupyrsulfuron works by inhibiting the biosynthesis of branched chain amino acids in plants, which are essential for protein synthesis. This leads to the accumulation of toxic levels of isoleucine, valine, and leucine, causing the death of the plant. Flupyrsulfuron is absorbed through the leaves and roots of the plant and translocated to the growing points, where it exerts its herbicidal activity.
Efectos Bioquímicos Y Fisiológicos
Flupyrsulfuron has been found to affect the growth and development of plants in various ways. It inhibits the biosynthesis of branched chain amino acids, leading to the accumulation of toxic levels of isoleucine, valine, and leucine. This causes the death of the plant. Flupyrsulfuron also affects the photosynthesis and respiration of plants, leading to a reduction in biomass and growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Flupyrsulfuron has several advantages for lab experiments. It is highly effective against various broadleaf weeds and grasses, making it a useful tool for studying weed control. Flupyrsulfuron is also highly selective, allowing researchers to study the effects of weed control without harming crops. However, flupyrsulfuron has some limitations for lab experiments. It is a herbicide, not a growth regulator, and may not be suitable for studying the effects of plant growth regulators. Flupyrsulfuron is also not suitable for studying the effects of herbicides on non-target organisms.
Direcciones Futuras
There are several future directions for the study of flupyrsulfuron. One area of research is the development of new formulations and application methods that increase the efficacy and selectivity of flupyrsulfuron. Another area of research is the study of the effects of flupyrsulfuron on non-target organisms, including beneficial insects and soil microorganisms. Finally, the development of new herbicides with different modes of action and greater selectivity is an important area of research for the future.
Métodos De Síntesis
Flupyrsulfuron is synthesized through a multi-step process that involves the reaction of various starting materials. The first step involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methoxide to form 2-methoxy-4,6-dimethylpyrimidine. This intermediate is then reacted with 2-methylsulfonyl-4-trifluoromethylbenzoic acid to form flupyrsulfuron.
Aplicaciones Científicas De Investigación
Flupyrsulfuron has been extensively studied for its efficacy in controlling weeds in agricultural fields. It has been found to be highly effective against various broadleaf weeds and grasses, including waterhemp, giant foxtail, and common lambsquarters. Flupyrsulfuron has also been studied for its selectivity, which allows it to control weeds without harming crops.
Propiedades
Número CAS |
150315-10-9 |
|---|---|
Nombre del producto |
Flupyrsulfuron |
Fórmula molecular |
C14H12F3N5O7S |
Peso molecular |
451.34 g/mol |
Nombre IUPAC |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H12F3N5O7S/c1-28-8-5-9(29-2)20-12(19-8)21-13(25)22-30(26,27)10-6(11(23)24)3-4-7(18-10)14(15,16)17/h3-5H,1-2H3,(H,23,24)(H2,19,20,21,22,25) |
Clave InChI |
HCNBYBFTNHEQQJ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |
SMILES canónico |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O)OC |
Otros números CAS |
150315-10-9 |
Sinónimos |
2-(4,6-dimethoxypyrimidin-2-ylcarbamoylsulfamoyl)-6-(trifluoromethyl)nicotinic acid flupyrsulfuron methyl 2-((((4,6-dimethoxy-2-pyrimidinylamino)carbonyl)amino)sulfonyl)-6-(trifluoromethyl)-3-pyridinecarboxylate monosodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



